1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a hydrazinylidene group and a nitrophenyl moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthaldehyde with 4-methyl-3-nitrophenylhydrazine under specific conditions. One common method includes the use of ethanolic sodium hydroxide at room temperature for several hours, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including infections and cancers.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism by which 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its unique combination of a naphthalene ring and a nitrophenyl hydrazinylidene group. Similar compounds include:
1-(4-Nitrophenyl)-2-naphthylhydrazine: Lacks the methyl group, resulting in different chemical properties.
1-(4-Methylphenyl)-2-naphthylhydrazine: Lacks the nitro group, affecting its reactivity and applications.
1-(4-Methyl-3-nitrophenyl)-2-naphthylhydrazine: Similar structure but different positioning of functional groups, leading to variations in chemical behavior and applications.
Properties
CAS No. |
25060-05-3 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[(4-methyl-3-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-13(10-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3 |
InChI Key |
VRUWHFQTXRLIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origin of Product |
United States |
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